Cas no 921605-76-7 (1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine)

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine structure
921605-76-7 structure
Nombre del producto:1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine
Número CAS:921605-76-7
MF:C17H22F3NO3
Megavatios:345.356695652008
CID:827375
PubChem ID:46941590

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Propiedades químicas y físicas

Nombre e identificación

    • 1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine
    • TERT-BUTYL 4-(2-(TRIFLUOROMETHYL)PHENOXY)PIPERIDINE-1-CARBOXYLATE
    • tert-butyl 4-[2-(trifluoromethyl)phenoxy]piperidine-1-carboxylate
    • 1,1-Dimethylethyl 4-[2-(trifluoromethyl)phenoxy]-1-piperidinecarboxylate (ACI)
    • DB-002185
    • 4-(2-trifluoromethylphenoxy)piperidine-1-carboxylic acid tert-butyl ester
    • 4-(2-trifluoromethyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester
    • SCHEMBL71246
    • tert-butyl 4-[2-(trifluoromethyl)phenoxy]-piperidine-1-carboxylate
    • AKOS015900410
    • 1-Boc-4-(2-(trifluoroMethyl)phenoxy)piperidine;4-[2-(Trifluoromethyl)phenoxy]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
    • 921605-76-7
    • tert-butyl4-(2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate
    • DTXSID60677459
    • MDL: MFCD16659832
    • Renchi: 1S/C17H22F3NO3/c1-16(2,3)24-15(22)21-10-8-12(9-11-21)23-14-7-5-4-6-13(14)17(18,19)20/h4-7,12H,8-11H2,1-3H3
    • Clave inchi: NMYLUTZGNZLFET-UHFFFAOYSA-N
    • Sonrisas: O=C(N1CCC(OC2C(C(F)(F)F)=CC=CC=2)CC1)OC(C)(C)C

Atributos calculados

  • Calidad precisa: 345.155
  • Masa isotópica única: 345.155
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 24
  • Cuenta de enlace giratorio: 6
  • Complejidad: 426
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 4.2
  • Superficie del Polo topológico: 38.8A^2

Propiedades experimentales

  • Denso: 1.200
  • Punto de ebullición: 394.295 °C at 760 mmHg
  • Punto de inflamación: 192.263 °C

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM180662-1g
tert-Butyl 4-(2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate
921605-76-7 95%
1g
$729 2021-08-05
Alichem
A129004934-1g
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine
921605-76-7 95%
1g
$640.56 2023-08-31
Chemenu
CM180662-1g
tert-Butyl 4-(2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate
921605-76-7 95%
1g
$730 2024-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1658284-1g
Tert-butyl 4-(2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate
921605-76-7 98%
1g
¥6594.00 2024-04-25
A2B Chem LLC
AH96643-25g
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine
921605-76-7 97%
25g
$1800.00 2024-07-18
Ambeed
A352181-1g
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine
921605-76-7 95+%
1g
$608.0 2024-04-16
A2B Chem LLC
AH96643-5g
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine
921605-76-7 97%
5g
$972.00 2024-07-18
Crysdot LLC
CD11013624-1g
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine
921605-76-7 95+%
1g
$772 2024-07-19

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 16 h, rt
Referencia
Preparation of [1,3]thiazolo[4,5-d]pyrimidine derivatives as inhibitors of stearoyl-coenzyme a delta-9 desaturase
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; 14 h, 0 °C → rt
Referencia
Azacycloalkane derivatives as inhibitors of stearoyl-CoA desaturase and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  10 min, rt; overnight, rt
Referencia
Cyclic amine derivatives as inhibitors of stearoyl-coenzyme a delta-9 desaturase and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  16 h, 25 °C
Referencia
Preparation of N-heteroaryl heterocyclic carboxamides as stearoyl-CoA desaturase inhibitors for treatment of neurological disorders and primary brain cancer
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt; 24 h, 70 °C
Referencia
Derivatives of nitrogen heterocycles, their preparation and their use as SCD-1 inhibitors in pharmaceutical and cosmetic compositions
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 14 h, rt
Referencia
Preparation of bicyclic heteroaromatic compounds as inhibitors of stearoyl-coenzyme A delta-9 desaturase
, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 16 h, rt
Referencia
Preparation of azacyclohexane derivatives as inhibitors of stearoyl-coenzyme A delta-9 desaturase for treating various diseases
, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  16 h, 80 °C
Referencia
Bispecific antagonists of retinol-binding protein 4 that stabilize transthyretin tetramers, their preparation, and use in the treatment of common age-related comorbidities
, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  overnight, 60 °C
Referencia
Preparation of piperidine derivatives and analogs for use as stearoyl-CoA desaturase inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 14 h, rt
Referencia
Preparation of azacycloalkane derivatives as inhibitors of stearoyl-coenzyme A delta-9 desaturase
, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  10 min, rt; overnight, rt
Referencia
Preparation of Benzothiazole Heteroaromatic Derivatives as Inhibitors of Stearoyl-Coenzyme A δ-9 Desaturase
, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  16 h, rt
Referencia
Pyridazine-piperidine amide compounds as SDC inhibitors and their preparation, pharmaceutical compositions and use in the treatment of brain cancer
, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción
Referencia
Derivatives of nitrogen heterocycles, their preparation and their use as SCD-1 inhibitors in pharmaceutical and cosmetic compositions
, France, , ,

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  16 h, 80 °C
Referencia
Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities
Cioffi, Christopher L. ; Muthuraman, Parthasarathy; Raja, Arun; Varadi, Andras; Racz, Boglarka; et al, Journal of Medicinal Chemistry, 2020, 63(19), 11054-11084

Métodos de producción 15

Condiciones de reacción
Referencia
Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors
, France, , ,

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt; 24 h, 70 °C
Referencia
Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors
, World Intellectual Property Organization, , ,

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Raw materials

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:921605-76-7)1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine
A847799
Pureza:99%
Cantidad:1g
Precio ($):547.0